1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Description

Structural Features and IUPAC Nomenclature

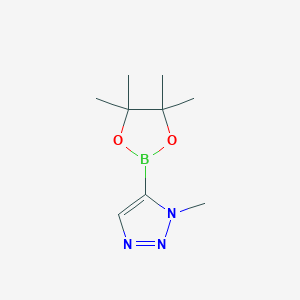

The structural architecture of this compound represents a sophisticated fusion of heterocyclic and organoboron functionalities that exemplifies modern synthetic chemistry achievements. The compound features a five-membered triazole ring containing three nitrogen atoms positioned at the 1, 2, and 3 positions, with carbon atoms occupying the 4 and 5 positions of the ring system. The triazole core bears a methyl substituent at the nitrogen-1 position, establishing the fundamental structural framework that defines this particular heterocyclic system.

The boronic ester component consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the carbon-5 position of the triazole ring, creating a pinacol boronate ester structure. This pinacol ester configuration is characterized by the presence of two oxygen atoms forming a six-membered dioxaborolane ring with the boron center, where the ring incorporates four methyl groups positioned on adjacent carbon atoms. The systematic International Union of Pure and Applied Chemistry nomenclature reflects this complex structural arrangement, designating the compound as this compound.

The molecular connectivity can be precisely described through the Simplified Molecular Input Line Entry System representation: Cn1nncc1B1OC(C(O1)(C)C)(C)C, which encodes the complete structural information including the methyl group on nitrogen-1, the triazole ring connectivity, and the pinacol boronate ester attachment. The International Chemical Identifier provides additional structural specificity: InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-11-12-13(7)5/h6H,1-5H3, confirming the precise arrangement of all atoms within the molecular framework.

Table 1: Key Structural Parameters of this compound

Historical Development in Heterocyclic Boron Chemistry

The emergence of this compound represents a significant milestone in the historical evolution of heterocyclic boron chemistry, reflecting decades of advancement in understanding the unique properties and synthetic utility of boron-containing heterocycles. The foundational understanding of boron heterocycles began with the recognition that boron atoms could be successfully incorporated into ring systems to create stable, formally aromatic compounds with distinct electronic properties. Early investigations revealed that several saturated boron heterocycles demonstrated greater stability compared to their open-chain analogs, suggesting that the cyclic boron-containing structure itself contributed to enhanced molecular stability.

The development of boron heterocycles gained substantial momentum through the recognition that boron and nitrogen atoms together contain the same number of electrons as two carbon atoms, enabling boron-nitrogen units to effectively replace carbon-carbon units in benzenoid compounds while maintaining stable heteroaromatic character. This fundamental insight opened new avenues for creating novel heterocyclic architectures that combined the unique electronic properties of boron with the stability characteristics of established nitrogen heterocycles.

The specific advancement toward triazole-boronate hybrid compounds emerged from the broader exploration of boron heterocycle synthesis through cyclocondensation reactions involving boronic acids, borate esters, boranes, or boron dihalides with various functionalized reagents. These synthetic approaches demonstrated considerable regioselectivity and stereoselectivity, characteristics that proved particularly important for pharmaceutical and materials science applications. The development of reliable synthetic methodologies for preparing triazole boronic esters specifically benefited from advances in cycloaddition chemistry, particularly the [3 + 2] cycloaddition of alkynylboronates and azides, which provided direct access to novel triazole boronic ester structures.

The historical progression toward compounds like this compound was further facilitated by the recognition that boron-containing compounds offered utility extending well beyond traditional applications in Suzuki cross-coupling reactions. Researchers increasingly appreciated that boron could be valuable to retain within molecular structures to exploit its unique properties rather than simply serving as a leaving group in cross-coupling processes. This philosophical shift encouraged the development of boron heterocycles designed to be stabilized by heteroaromaticity while maintaining the distinctive reactivity patterns associated with organoboron functionality.

Position Within Triazole-Boronate Hybrid Compounds

The positioning of this compound within the broader family of triazole-boronate hybrid compounds reflects its role as a representative example of sophisticated molecular design that combines the established benefits of triazole heterocycles with the synthetic versatility of boronic ester functionality. Triazole-boronate hybrids constitute a distinct class of compounds characterized by the presence of both triazole rings and boronic acid or boronic ester groups within the same molecular framework, creating multifunctional molecules capable of participating in diverse chemical transformations while maintaining structural integrity.

The compound belongs specifically to the subset of 1,2,3-triazole derivatives that incorporate boronic ester groups, distinguishing it from related 1,2,4-triazole analogs and other nitrogen-containing heterocyclic boronate compounds. Within this classification, the presence of the pinacol ester configuration represents a particularly important structural feature, as pinacol boronates demonstrate enhanced stability compared to other boronic ester variants and exhibit favorable handling characteristics that facilitate their use in synthetic applications.

The synthetic utility of this compound as a building block for complex molecule construction positions it prominently within the context of Suzuki-Miyaura cross-coupling chemistry, where its boronic ester moiety serves as an effective coupling partner for the formation of carbon-carbon bonds. Research has demonstrated that such triazole-boronate compounds participate readily in palladium-catalyzed cross-coupling reactions under solvent-free conditions, with studies showing successful coupling reactions using palladium acetate and phosphine ligand systems.

Table 2: Comparative Analysis of Triazole-Boronate Hybrid Compound Classes

| Compound Class | Triazole Type | Boronate Configuration | Synthetic Applications | Stability Characteristics |

|---|---|---|---|---|

| 1,2,3-Triazole Pinacolboronates | 1,2,3-Triazole | Pinacol ester | Cross-coupling, medicinal chemistry | High stability, air-stable |

| 1,2,4-Triazole Boronates | 1,2,4-Triazole | Various esters | Cross-coupling | Moderate stability |

| Benzotriazole Boronates | Benzotriazole | Pinacol ester | Materials science | Enhanced stability |

| Free Triazole Boronic Acids | 1,2,3-Triazole | Free acid | Direct coupling | Lower stability |

The regioselectivity characteristics observed in the synthesis and reactions of this compound reflect broader patterns within triazole-boronate chemistry, where the electronic properties of the triazole ring influence the reactivity of the attached boronic ester group. Studies have shown that electronic effects within the triazole system can significantly impact the efficiency of cross-coupling reactions, with electron-rich triazole systems generally demonstrating enhanced reactivity compared to electron-deficient analogs.

The compound's position within pharmaceutical and materials science applications further emphasizes its significance among triazole-boronate hybrids, as the combination of triazole and boronic ester functionalities creates molecules capable of interacting with diverse biological targets while maintaining the synthetic accessibility required for drug development programs. The boronic acid moiety can form reversible covalent bonds with diols present in biological systems, such as those found in sugars and glycoproteins, enabling applications in chemical biology and drug discovery. Meanwhile, the triazole component provides metabolic stability and favorable pharmacological properties that have made triazole-containing compounds prominent in contemporary pharmaceutical research.

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-11-12-13(7)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWNCFRKHZLWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733787 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047636-97-4 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of 5-Bromo-1-methyl-1H-1,2,3-triazole

The most documented and efficient method for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves the palladium-catalyzed borylation of the corresponding 5-bromo-1-methyl-1H-1,2,3-triazole precursor.

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-1-methyl-1H-1,2,3-triazole |

| Boron Source | 4,4,4',4'-Octamethyl-2,2'-bi(1,3,2-dioxaborolane) (pinacolborane dimer) |

| Catalyst | Palladium(II) [1,1'-bis(diphenylphosphino)ferrocene] dichloride (Pd(dppf)Cl2) |

| Base | Anhydrous Potassium Acetate (AcOK) |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Atmosphere | Inert (Nitrogen) |

Procedure Summary:

- The 5-bromo-1-methyl-1H-1,2,3-triazole is combined with the boron source, base, and palladium catalyst in 1,4-dioxane under nitrogen.

- The mixture is stirred at 90°C for 12 hours.

- After completion, the reaction mixture is concentrated under vacuum.

- The crude product is purified by silica gel chromatography using 2% ethyl acetate in petroleum ether as eluent.

- The final product is obtained as a white solid with a yield of approximately 74%.

- LC/MS (ESI): m/z [M+H]+ = 260.1

- ^1H NMR (300 MHz, CDCl3): δ 8.57 (s, 1H), 7.90–7.93 (m, 1H), 7.50–7.55 (m, 1H), 4.33 (s, 3H), 1.36 (s, 12H)

This method is well-established, reproducible, and scalable, making it the preferred synthetic route in both academic and industrial settings.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds via the following key steps:

- Oxidative Addition: The Pd(0) species inserts into the C–Br bond of 5-bromo-1-methyl-1H-1,2,3-triazole, forming a Pd(II) complex.

- Transmetalation: The boron reagent transfers the boryl group to the palladium center.

- Reductive Elimination: Formation of the C–B bond and regeneration of the Pd(0) catalyst.

The presence of potassium acetate as a base facilitates the transmetalation step by activating the boron reagent and stabilizing the catalytic cycle.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Starting material | 5-Bromo-1-methyl-1H-1,2,3-triazole | — | Prepared via azide-alkyne cycloaddition and bromination |

| Borylation reaction | Pd(dppf)Cl2 catalyst, AcOK base, pinacolborane dimer, 1,4-dioxane, 90°C, 12 h | 74% | Inert atmosphere, followed by silica gel purification |

| Product characterization | LC/MS, ^1H NMR | Confirmed | White solid, high purity (>98%) |

Research Findings and Practical Considerations

- The palladium-catalyzed borylation method provides high regioselectivity and functional group tolerance.

- The reaction conditions are mild enough to preserve the integrity of the triazole ring and the methyl substituent.

- The pinacol boronate ester formed is stable, isolable, and amenable to further Suzuki coupling or other transformations.

- Literature reports confirm reproducibility and scalability, with yields consistently around 70–75% under optimized conditions.

- The use of an inert atmosphere and dry solvents is critical to prevent catalyst deactivation and side reactions.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is utilized in the development of drugs, especially those involving boronic acid-based mechanisms.

Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various biological and chemical processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Boronic acids can inhibit enzymes by binding to their active sites.

Molecular Recognition: The compound can participate in molecular recognition processes due to its ability to form stable complexes with diols.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound is distinguished by its 1,2,3-triazole core, which contains three nitrogen atoms. This contrasts with other boronate-containing heterocycles, such as:

- Pyrazole derivatives (e.g., 1-methyl-5-(pinacol boronate)-3-(trifluoromethyl)-1H-pyrazole): Pyrazoles have two adjacent nitrogen atoms, creating a less electron-deficient environment compared to triazoles. The trifluoromethyl group in this derivative further enhances electrophilicity .

- Pyrrolo[2,3-b]pyridine derivatives (e.g., MSE PRO’s compound, CAS: 1220696-34-3): This fused bicyclic system incorporates a pyrrole ring fused to pyridine, offering extended conjugation and increased stability. Its molecular weight (258.12 g/mol) and storage requirements (2–8°C) reflect its sensitivity to thermal degradation .

- Imidazole and benzodiazole derivatives (e.g., 1-methyl-5-(pinacol boronate)-1H-imidazole): Imidazoles feature two non-adjacent nitrogen atoms, providing moderate electron-withdrawing effects. Benzodiazole derivatives, such as those in , introduce additional fused rings, altering solubility and reactivity .

Table 1: Structural and Physical Properties

Reactivity in Cross-Coupling Reactions

- Triazole Boronate : The electron-deficient triazole core accelerates oxidative addition in palladium-catalyzed Suzuki reactions, enhancing coupling efficiency with aryl halides .

- Pyrrolo[2,3-b]pyridine Boronate : The fused ring system stabilizes intermediates via conjugation, enabling high-yield couplings even at low catalyst loadings .

Biological Activity

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18BNO2

- Molar Mass : 223.12 g/mol

- CAS Number : 1396753-41-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's binding affinity to target proteins.

Inhibition Studies

Research has shown that compounds containing triazole moieties can act as inhibitors for several enzymes and receptors. For instance:

- Tryptophan Hydroxylase (TPH) : A study indicated that related compounds exhibit significant inhibition of TPH activity, which is crucial for serotonin biosynthesis. This suggests potential applications in treating mood disorders and obesity .

Biological Activity and Therapeutic Applications

This compound has been evaluated for various therapeutic applications:

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives:

- Mechanism : Triazoles may induce apoptosis in cancer cells by disrupting metabolic pathways and inhibiting DNA repair mechanisms.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

- Activity Spectrum : They have shown effectiveness against a range of bacterial and fungal pathogens.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Triazole Ring : The nitrogen atoms in the triazole ring are essential for binding interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling brominated intermediates (e.g., 4-bromo-1-methyl-1H-1,2,3-triazole) with pinacol boronic esters under Pd catalysis (e.g., XantPhos Pd G3) in solvents like 1,4-dioxane or DMF, with Cs₂CO₃ as a base .

- Yield optimization requires careful control of catalyst loading (0.06–0.1 equiv), temperature (80–100°C), and reaction time (12–24 hrs). Contamination by des-borylated byproducts is minimized by using anhydrous conditions and argon atmosphere .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 is the gold standard for unambiguous structural confirmation. Crystallization is achieved via slow evaporation in solvents like dichloromethane/hexane .

- NMR spectroscopy : Distinct signals for the triazole ring (δ 7.5–8.5 ppm for protons), methyl groups (δ 1.3 ppm for pinacol B(CH₃)₄), and boron-adjacent carbons in NMR .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki coupling involving this boronic ester?

- Byproduct analysis : Common issues include protodeboronation (addressed by using Pd catalysts with strong σ-donor ligands like SPhos) and homocoupling (suppressed by degassing solvents to remove O₂) .

- Competing reactivity : The triazole ring’s electron-deficient nature may lead to undesired C–H activation. Using bulky ligands (e.g., DavePhos) or lower temperatures (50–70°C) improves selectivity .

Q. How does this compound perform in kinetic vs. thermodynamic control scenarios for heterocycle functionalization?

- In kinetic regimes (fast reactions at low temps), the boronic ester reacts preferentially at the triazole’s N2 position. Thermodynamic control (prolonged heating) favors N1 functionalization due to steric accessibility .

- Computational studies (DFT) predict activation barriers for these pathways, but experimental validation via NMR or LC-MS is critical .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

- High-resolution mass spectrometry (HRMS) : Detects des-borylated impurities (e.g., 1-methyl-1H-1,2,3-triazole) with exact mass precision (e.g., m/z 276.189665 for the parent ion) .

- HPLC-UV/ELSD : Separates regioisomeric byproducts using C18 columns and acetonitrile/water gradients (5–95% over 20 mins) .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported catalytic activity of Pd complexes with this boronic ester?

- Contradictions often arise from ligand-metal mismatches. For example, Pd(OAc)₂/XPhos systems may underperform compared to PdCl₂(AmPhos) due to differences in oxidative addition rates. Systematic screening using Design of Experiments (DoE) matrices (varying ligand, base, solvent) is recommended .

- Note: Catalyst preactivation (e.g., with NaHCO₃) can mitigate Pd black formation .

Q. Why do crystallographic data sometimes show unexpected bond angles in the triazole-boronate moiety?

- Flexibility in the dioxaborolane ring (C–O–B–O–C) allows conformational polymorphism. Use low-temperature (100 K) XRD to reduce thermal motion artifacts. SHELXL’s TWIN/BASF commands can model disorder .

Applications in Drug Discovery

Q. What role does this compound play in kinase inhibitor synthesis?

- It serves as a key intermediate in constructing ATP-binding site mimetics. For example, coupling with brominated indoles or pyridines generates inhibitors targeting serine/threonine kinases (e.g., PIM1, AKT) .

- Case study : In a 2023 study, the compound was coupled with a brominated indole to yield a preclinical Factor XIa inhibitor (asundexian, BAY 2433334) with IC₅₀ = 2.3 nM .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.